molecular formula C28H38O2 B12687438 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] CAS No. 93892-45-6

6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]

Cat. No.: B12687438
CAS No.: 93892-45-6
M. Wt: 406.6 g/mol
InChI Key: FNKPWXLHDCAGEG-UHFFFAOYSA-N
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Description

6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is a synthetic organic compound with the molecular formula C28H38O2 It is characterized by the presence of two cyclopentyl groups and a methylpropylidene bridge connecting two cresol units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] typically involves the condensation of 4-cyclopentyl-M-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but with different substituents.

    Bisphenol F: Another bisphenol compound with distinct properties.

    Bisphenol S: Known for its use as a substitute for Bisphenol A.

Uniqueness

6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is unique due to its specific structural features, such as the cyclopentyl groups and the methylpropylidene bridge. These features confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

93892-45-6

Molecular Formula

C28H38O2

Molecular Weight

406.6 g/mol

IUPAC Name

4-cyclopentyl-2-[1-(5-cyclopentyl-2-hydroxy-4-methylphenyl)-2-methylpropyl]-5-methylphenol

InChI

InChI=1S/C28H38O2/c1-17(2)28(24-15-22(18(3)13-26(24)29)20-9-5-6-10-20)25-16-23(19(4)14-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3

InChI Key

FNKPWXLHDCAGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCC2)C(C3=C(C=C(C(=C3)C4CCCC4)C)O)C(C)C)O

Origin of Product

United States

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